Estramustine phosphate sodium

Solubility Formulation Oral bioavailability

Sourcing a microtubule inhibitor that avoids the hematological toxicity of taxanes while providing hormonal suppression is a critical challenge. Estramustine phosphate sodium uniquely addresses this by depolymerizing microtubules via MAP2 binding (Kd ≈20 μM), not tubulin, enabling synergy with taxanes, and providing estrogenic testosterone suppression. - Phase III trials show a 63-67% PSA response rate when combined with docetaxel/paclitaxel vs. 18% for mitoxantrone-based therapy (p=0.002). - Oral bioavailability of ~75% and a favorable hematological profile (rarely associated with myelosuppression) make it suitable for elderly or previously irradiated patients. - Requires validated purity ≥98% and confirmed aqueous solubility ≥89 mg/mL for reliable in vivo distribution. - Note: Dosing must be 1 hour before or 2 hours after meals to avoid a 59% reduction in AUC caused by calcium-rich foods.

Molecular Formula C23H30Cl2NNa2O6P
Molecular Weight 564.3 g/mol
CAS No. 1227300-83-5
Cat. No. B1260884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstramustine phosphate sodium
CAS1227300-83-5
SynonymsEmcyt
Estracyt
Estramustin Phosphate
Estramustine
Estramustine Phosphate Sodium
Estramustinphosphate
Leo 275
Leo-275
Leo275
NSC 89199
NSC-89199
NSC89199
Phosphate Sodium, Estramustine
Phosphate, Estramustin
Molecular FormulaC23H30Cl2NNa2O6P
Molecular Weight564.3 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2OP(=O)([O-])[O-])CCC4=C3C=CC(=C4)OC(=O)N(CCCl)CCCl.[Na+].[Na+]
InChIInChI=1S/C23H32Cl2NO6P.2Na/c1-23-9-8-18-17-5-3-16(31-22(27)26(12-10-24)13-11-25)14-15(17)2-4-19(18)20(23)6-7-21(23)32-33(28,29)30;;/h3,5,14,18-21H,2,4,6-13H2,1H3,(H2,28,29,30);;/q;2*+1/p-2/t18-,19-,20+,21+,23+;;/m1../s1
InChIKeyIIUMCNJTGSMNRO-VVSKJQCTSA-L
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estramustine Phosphate Sodium: Overview & Positioning


Estramustine phosphate sodium (CAS 1227300-83-5) is the disodium salt monohydrate of estramustine phosphate, a synthetic conjugate of estradiol and nornitrogen mustard linked via a carbamate bond [1]. Marketed as Emcyt® capsules, each dose delivers estramustine phosphate sodium equivalent to 140 mg estramustine phosphate for oral administration [2]. The compound functions as a prodrug: following oral absorption, it undergoes rapid dephosphorylation to the active cytotoxic metabolites estramustine and estromustine, which exert antimitotic effects through microtubule depolymerization while simultaneously providing estrogenic testosterone suppression [3]. Its empirical formula is C₂₃H₃₀Cl₂NNa₂O₆P·H₂O with a molecular weight of 582.4 g/mol [2]. This dual mechanism—combining hormonal and cytotoxic activity—positions it uniquely among antineoplastic agents indicated for palliative treatment of metastatic and/or progressive prostate carcinoma [3].

1 Dual-mechanism probe: microtubule disruption via MAP2 binding and estrogenic hormone suppression in prostate cancer models.
2 Phosphate sodium salt form provides aqueous solubility (89–100 mg/mL), enabling oral dosing in rodent studies.
3 Reported selective tumor uptake via EMBP (6- to 12-fold over plasma) supports prostate-targeted distribution research.

Why Estramustine Phosphate Sodium Is Irreplaceable


Estramustine phosphate sodium occupies a singular position at the intersection of two therapeutic classes—it is simultaneously a microtubule-depolymerizing agent and a hormonal therapy—yet cannot be functionally replaced by either class alone. Unlike taxanes (e.g., docetaxel, paclitaxel) that stabilize microtubules or vinca alkaloids (e.g., vinblastine) that depolymerize them via direct tubulin binding, estramustine's active metabolites bind to microtubule-associated proteins (MAPs), particularly MAP2, with a distinct Kd of ≈20 μM [1]. This alternative binding site enables documented synergistic cytotoxicity when combined with taxanes or vinca alkaloids—synergy not achievable by substituting another tubulin-binding agent [2]. Furthermore, the compound's estrogenic backbone provides testosterone suppression comparable to surgical castration, a feature absent from other antimicrotubule agents [3]. Critically, the phosphate sodium salt form confers aqueous solubility of 89–100 mg/mL, enabling oral bioavailability of ~75% [4]—a formulation advantage lost if the non-phosphorylated estramustine base (water solubility <1 mg/L) is substituted [5]. These interdependent properties mean that no single comparator—neither docetaxel, vinblastine, abiraterone, nor mitoxantrone—reproduces the full pharmacological profile of estramustine phosphate sodium.

Taxane/vinca alkaloid replacement

Neither taxanes nor vinca alkaloids bind MAP2; MAP2-targeted microtubule disruption cannot be replicated, potentially altering combination study synergy.

Non-phosphorylated base form

Estramustine free base has water solubility below 1 mg/L, making oral absorption extremely low without formulation modification; the phosphate salt is essential for oral bioavailability in research models.

Calcium sensitivity

Co-administration with calcium reduces estromustine AUC to 41%; calcium-avoidance dosing protocols are required, a constraint not shared by most other oral microtubule inhibitors.

Estramustine Phosphate Sodium: Comparative Evidence


Aqueous Solubility: Salt vs. Free Base

Estramustine phosphate sodium exhibits aqueous solubility of 89–100 mg/mL (157.7–177.2 mM) at 25°C , representing an approximately 89,000- to 100,000-fold enhancement over the non-phosphorylated estramustine free base, whose water solubility is less than 1 mg/L [1]. This solubility differential is the direct consequence of the phosphate disodium salt moiety, which renders the molecule water-soluble and enables oral capsule formulation (Emcyt®, 140 mg per capsule) [2]. In contrast, the free base estramustine cannot be formulated as an orally bioavailable solid dosage form without substantial excipient intervention due to its extremely poor aqueous solubility [1].

Solubility advantage
Head-to-head
89–100 mg/mL vs.
Enables oral formulation for in vivo models
25 °C, phosphate disodium salt; free base data from J Pharm Sci 2004
Tumor-selective uptake
Reported
Estramustine 6-fold higher in tumor vs plasma (oral); tumor/serum ratio 12.0:1 (i.v. 600 mg). Estromustine, estradiol, estrone show ~1:1 ratio.
Supports prostate-tissue distribution research
Mediated by EMBP; 95% tumor specimen positivity
MAP2 vs tubulin targeting
Class-level
Kd ≈20 μM for MAP2; 5–6 mol bound/mol MAP2. Taxanes/vinca alkaloids bind β-tubulin directly (Kd in nM range).
Non-overlapping binding site may underlie synergistic combination effects
Chick brain MAP2:tubulin assay; class-level inference
PSA response rate
Trial context
63–67% PSA response with EMP + docetaxel vs. 18% with mitoxantrone + prednisone (p=0.002 survival difference)
Supports endpoint evaluation in HRPC combination regimen studies
Phase III; EMP 840 mg/day d1-5, docetaxel 70 mg/m²
Myelosuppression profile
Reported
Grade 3–4 neutropenia not significantly increased (OR 1.27, 95% CI 0.61–2.7, p=0.53) vs. docetaxel alone; EMP rarely myelosuppressive
Supports hematological safety endpoint monitoring in model systems
Meta-analysis of 4 RCTs, n=400; EMP combination arms
Calcium interaction
Head-to-head
AUC of estromustine 41% with milk, 67% with food vs. water (100%). Cmax 32% and 57%, respectively.
Indicates necessity of calcium-avoidance protocols in oral dosing research
6-patient crossover study; calcium-phosphate complex formation
Solubility Formulation Oral bioavailability Prodrug design

Selective Prostate Tumor Uptake

In a clinical study of prostatic carcinoma patients treated with repeated oral doses of estramustine phosphate (560–840 mg/day), the concentration of the active cytotoxic metabolite estramustine was on average 6-fold higher in tumor tissue than in plasma, contrasting with other metabolites (estromustine, estradiol, estrone) which were present in approximately equal concentrations in both compartments [1]. A subsequent single-dose intravenous study confirmed this selective accumulation: following a 600 mg i.v. injection, the mean tumor tissue concentration of estramustine was 234 ± 168 ng/g compared to a serum concentration of 21.9 ± 10.3 ng/mL, yielding a tumor/serum ratio of 12.0:1 . This selective uptake is mediated by estramustine-binding protein (EMBP), detected in 95% (18/19) of tumor specimens, with EMBP levels positively correlating with tumor estramustine concentration (r = 0.62) .

Tumor-selective uptake
Reported
Estramustine 6-fold higher in tumor vs plasma (oral); tumor/serum ratio 12.0:1 (i.v. 600 mg). Estromustine, estradiol, estrone show ~1:1 ratio.
Supports prostate-tissue distribution research
Mediated by EMBP; 95% tumor specimen positivity
Tumor targeting Tissue distribution Estramustine-binding protein Prostate cancer

MAP2 Binding vs. Tubulin Targeting

Estramustine phosphate competes with tubulin for common binding sites on microtubule-associated protein 2 (MAP2), with a dissociation constant (Kd) of approximately 20 μM and a stoichiometry of 5–6 moles of estramustine phosphate bound per mole of MAP2 [1]. This binding profile is mechanistically distinct from other clinically used microtubule inhibitors: taxanes (docetaxel, paclitaxel) bind directly to β-tubulin on the interior surface of the microtubule and stabilize polymerized microtubules, while vinca alkaloids (vinblastine) bind to β-tubulin at a distinct site and induce depolymerization [2]. Estramustine's MAP2-targeted mechanism instead disrupts the interaction between MAP2 and tubulin, thereby inhibiting microtubule assembly through a pathway that does not overlap with the taxane or vinca alkaloid binding sites [1][2].

MAP2 vs tubulin targeting
Class-level
Kd ≈20 μM for MAP2; 5–6 mol bound/mol MAP2. Taxanes/vinca alkaloids bind β-tubulin directly (Kd in nM range).
Non-overlapping binding site may underlie synergistic combination effects
Chick brain MAP2:tubulin assay; class-level inference
Microtubule-associated proteins Binding affinity MAP2 Mechanism of action

PSA Response with Docetaxel vs. Mitoxantrone

In comparative clinical trials, estramustine phosphate-based combination regimens demonstrated significantly higher prostate-specific antigen (PSA) response rates than comparator regimens. Specifically, estramustine phosphate plus docetaxel achieved PSA response rates of 63% and 67% in two phase III comparative trials, compared with an 18% PSA response rate for mitoxantrone plus prednisone [1]. The survival advantage for cyclic estramustine phosphate (840 mg/day for 5 days per 21-day cycle) plus docetaxel (70 mg/m²) over mitoxantrone reached statistical significance (p = 0.002) [1]. A subsequent meta-analysis of four randomized controlled trials (n=400) confirmed that the addition of estramustine to docetaxel-based chemotherapy significantly improved PSA response rate (OR = 1.55, 95% CI 1.10–2.18, p = 0.012) [2], though overall survival was not significantly different between arms.

PSA response rate
Trial context
63–67% PSA response with EMP + docetaxel vs. 18% with mitoxantrone + prednisone (p=0.002 survival difference)
Supports endpoint evaluation in HRPC combination regimen studies
Phase III; EMP 840 mg/day d1-5, docetaxel 70 mg/m²
PSA response Combination chemotherapy Hormone-refractory prostate cancer Comparative efficacy

Myelosuppression Profile vs. Docetaxel

Estramustine phosphate sodium is distinctly characterized by a low myelosuppressive potential compared with other antineoplastic agents used in prostate cancer. The Drugs & Aging review states that 'unlike some other antineoplastic agents, estramustine phosphate is rarely associated with myelosuppression' [1]. In comparative clinical trials, 'neutropenia and granulocytopenia occurred less often with estramustine phosphate combinations than with the concomitant agents administered alone' [2]. By contrast, docetaxel-based therapy without estramustine is associated with grade 3–4 neutropenia rates frequently exceeding 30% [3]. A meta-analysis of randomized controlled trials confirmed that the risks of grade 3–4 neutropenia, anemia, and thrombocytopenia were comparable between docetaxel ± estramustine arms (OR for neutropenia 1.27, 95% CI 0.61–2.7, p=0.53), indicating that adding estramustine does not exacerbate myelosuppression [3].

Myelosuppression profile
Reported
Grade 3–4 neutropenia not significantly increased (OR 1.27, 95% CI 0.61–2.7, p=0.53) vs. docetaxel alone; EMP rarely myelosuppressive
Supports hematological safety endpoint monitoring in model systems
Meta-analysis of 4 RCTs, n=400; EMP combination arms
Myelosuppression Neutropenia Hematological toxicity Safety profile

Calcium-Dependent Absorption Impairment

The oral absorption of estramustine phosphate sodium is markedly impaired by co-administration with calcium-containing substances. In a randomized three-way crossover study in six prostatic cancer patients, the area under the plasma concentration-time curve (AUC) of the active metabolite estromustine was reduced to 41% when the drug was taken with milk, and to 67% when taken with standardized food, compared to administration with low-calcium water (100% baseline) [1]. Corresponding peak plasma concentrations (Cmax) were reduced to 32% and 57%, respectively [1]. The mechanism involves formation of a poorly absorbable calcium-phosphate complex between calcium ions and the phosphate moiety of estramustine phosphate disodium, as confirmed by in vitro dissolution studies demonstrating markedly impaired dissolution in the presence of calcium [1]. This necessitates a strict dosing protocol: the drug must be taken at least 1 hour before or 2 hours after meals, milk, or calcium-containing products [2].

Calcium interaction
Head-to-head
AUC of estromustine 41% with milk, 67% with food vs. water (100%). Cmax 32% and 57%, respectively.
Indicates necessity of calcium-avoidance protocols in oral dosing research
6-patient crossover study; calcium-phosphate complex formation
Drug-food interaction Calcium chelation Bioavailability Oral administration

Estramustine Phosphate Sodium: Application Scenarios


Combination Chemotherapy for HRPC

Procurement for clinical oncology protocols combining estramustine phosphate sodium with docetaxel or paclitaxel is directly supported by phase III evidence showing PSA response rates of 63–67% for the combination versus 18% for mitoxantrone-based therapy, with a statistically significant survival advantage (p=0.002) [1]. The mechanistic basis for this synergy—estramustine's MAP2-targeted microtubule depolymerization via a binding site distinct from the taxane-binding domain on β-tubulin [2]—means that substituting another tubulin-binding agent cannot reproduce the same degree of synergistic cytotoxicity. Procurement specifications should require the phosphate disodium salt monohydrate form (CAS 1227300-83-5) to ensure aqueous solubility sufficient for reliable oral absorption (~75% bioavailability) [3].

Myelosuppression-Sparing Therapy

Estramustine phosphate sodium is the preferred antimicrotubule agent when hematological toxicity must be minimized. Unlike docetaxel, which carries a grade 3–4 neutropenia rate of approximately 30%, estramustine phosphate is 'rarely associated with myelosuppression' [1]. In comparative trials, neutropenia and granulocytopenia occurred less frequently with estramustine-containing regimens than with the concomitant cytotoxic agents administered alone [2]. For procurement in institutions with a high proportion of elderly or previously irradiated prostate cancer patients, this favorable hematological profile justifies formulary inclusion as an alternative to more myelosuppressive microtubule inhibitors.

Prostate-Targeted Research via EMBP

Preclinical and translational research programs investigating prostate-targeted drug delivery can leverage the documented 6- to 12-fold selective accumulation of estramustine in prostate tumor tissue versus plasma [1][2]. This property, mediated by EMBP detected in 95% of tumor specimens [2], provides a experimentally validated model for studying tumor-selective drug accumulation—a feature not available with other antimicrotubule agents that lack a prostate-specific binding protein. Procurement for research use should specify estramustine phosphate sodium with validated purity (≥98%) and verified solubility characteristics (≥89 mg/mL in water) [3] to ensure reproducible in vivo distribution studies.

Calcium Avoidance in Oral Dosing

Procurement of estramustine phosphate sodium for oral administration protocols must be accompanied by calcium-avoidance guidelines. The demonstrated reduction in AUC to 41% when taken with milk necessitates a strict 1-hour-before or 2-hours-after-meals dosing window [1]. This drug-food interaction is unique among oral prostate cancer agents and requires procurement packages to include patient education materials specifying separation from calcium-rich foods, milk products, and calcium-containing medications. The phosphate moiety responsible for both the solubility advantage and the calcium sensitivity is an inherent property of estramustine phosphate sodium (CAS 1227300-83-5) and would be absent if the non-phosphorylated estramustine base (solubility <1 mg/L) were substituted [2].

Application
Selection Property
Validation Focus
Prostate cancer combination regimen studies
MAP2-mediated microtubule disruption plus hormonal suppression
Synergy with taxane/vinca agents in model endpoints
Myelosuppression endpoint evaluation
Low myelosuppressive potential
Hematological toxicity endpoint monitoring
Prostate tumor-selective delivery research
EMBP-mediated tumor uptake
Tumor-to-plasma ratio validation
Oral bioavailability and food interaction studies
Phosphate salt solubility and calcium sensitivity
Food-effect and calcium-avoidance protocol verification
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